N-Dodecyl-1H-adenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-Dodecyl-1H-adenine typically involves the reaction of adenine with dodecanoic acid or dodecanol. The process can vary depending on the desired yield and purity. One common method involves the reaction of adenine with dodecanoic anhydride under controlled conditions to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and cost-effectiveness.
Analyse Chemischer Reaktionen
N-Dodecyl-1H-adenine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: This compound can undergo substitution reactions where the dodecyl group is replaced by other functional groups under specific conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Dodecyl-1H-adenine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of nucleic acid interactions and modifications.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: This compound is used in the development of new materials and as a surfactant in various industrial processes .
Wirkmechanismus
The mechanism by which N-Dodecyl-1H-adenine exerts its effects involves its interaction with nucleic acids and proteins. The dodecyl chain enhances its ability to integrate into lipid membranes, potentially affecting cellular processes. Molecular targets include enzymes involved in nucleic acid metabolism and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N-Dodecyl-1H-adenine can be compared with other adenine derivatives, such as:
N-Dodecyl-1H-guanine: Similar in structure but with a guanine base instead of adenine.
N-Dodecyl-1H-cytosine: Features a cytosine base and exhibits different chemical properties.
N-Dodecyl-1H-thymine: Contains a thymine base and is used in different research contexts .
Eigenschaften
CAS-Nummer |
88166-55-6 |
---|---|
Molekularformel |
C17H29N5 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
N-dodecyl-7H-purin-6-amine |
InChI |
InChI=1S/C17H29N5/c1-2-3-4-5-6-7-8-9-10-11-12-18-16-15-17(20-13-19-15)22-14-21-16/h13-14H,2-12H2,1H3,(H2,18,19,20,21,22) |
InChI-Schlüssel |
SBEOUENSMWBHFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC1=NC=NC2=C1NC=N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.